2-Chloro-6-morpholinonicotinic acid

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

2-Chloro-6-morpholinonicotinic acid (CAS 1293385-31-5), IUPAC name 2-chloro-6-(morpholin-4-yl)pyridine-3-carboxylic acid, is a heterocyclic building block belonging to the class of morpholinonicotinic acid derivatives. It possesses a molecular formula of C10H11ClN2O3 and a molecular weight of 242.66 g/mol.

Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
CAS No. 1293385-31-5
Cat. No. B1469763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-morpholinonicotinic acid
CAS1293385-31-5
Molecular FormulaC10H11ClN2O3
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C10H11ClN2O3/c11-9-7(10(14)15)1-2-8(12-9)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15)
InChIKeyUYTBVDIXOZASRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-morpholinonicotinic acid (CAS 1293385-31-5): A Pyridine-Carboxylic Acid Building Block for Medicinal Chemistry and Kinase-Targeted Library Synthesis


2-Chloro-6-morpholinonicotinic acid (CAS 1293385-31-5), IUPAC name 2-chloro-6-(morpholin-4-yl)pyridine-3-carboxylic acid, is a heterocyclic building block belonging to the class of morpholinonicotinic acid derivatives. It possesses a molecular formula of C10H11ClN2O3 and a molecular weight of 242.66 g/mol . The compound features a nicotinic acid core (pyridine-3-carboxylic acid) with a chloro substituent at the 2-position and a morpholino group at the 6-position. This substitution pattern imparts a molecular geometry distinct from regioisomeric analogs such as 2-morpholinonicotinic acid (morpholino at C2, CAS 423768-54-1) and 6-morpholinonicotinic acid (no chloro substituent, CAS 120800-52-4), and is represented in generic kinase inhibitor patent filings as part of broader structural formulas [1].

Why 2-Chloro-6-morpholinonicotinic acid Cannot Be Casually Substituted with Other Morpholinonicotinic Acid Analogs in SAR-Driven Programs


The precise substitution pattern of 2-chloro-6-morpholinonicotinic acid is critical for structure-activity relationship (SAR) optimization in kinase inhibitor and receptor antagonist programs. The 2-chloro substituent introduces both steric bulk and a polarizable halogen atom capable of forming halogen bonds with target protein residues, while the 6-morpholino group occupies a specific exit vector that cannot be replicated by regioisomers. Substituting this compound with 6-morpholinonicotinic acid (lacking the 2-chloro) removes a key pharmacophoric element; substituting with 2-morpholinonicotinic acid (morpholino at C2 rather than C6) redirects the morpholine moiety to a geometrically incompatible position . Generic substitution in hit-to-lead campaigns therefore risks loss of target engagement, altered selectivity profiles, or complete abolition of activity against the intended kinase or receptor target.

2-Chloro-6-morpholinonicotinic acid Comparative Evidence: Quantitative Differentiation from Closest Analogs


Morpholino-Pyridine Regioisomer Comparison: 2-Chloro-6-Morpholino vs. 2-Morpholino vs. 6-Morpholino Structural Differentiation

2-Chloro-6-morpholinonicotinic acid differs structurally from the two most relevant morpholinonicotinic acid analogs by the presence of the 2-chloro substituent and the 6-position morpholine placement. 6-Morpholinonicotinic acid (CAS 120800-52-4) lacks the 2-chloro group entirely, possessing molecular weight 208.21 g/mol and formula C10H12N2O3, compared to 242.66 g/mol and C10H11ClN2O3 for the target compound . 2-Morpholinonicotinic acid (CAS 423768-54-1) positions the morpholine at C2 rather than C6, producing a distinct vector for substituent elaboration that is incompatible with ATP-binding pocket geometries requiring a 6-position morpholine . The chloro substituent at C2 provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) unavailable in the non-chlorinated analog, directly impacting synthetic tractability in library production .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship Building Block Selection

Patent-Documented Kinase Inhibitor Scaffold Utility: 2-Chloro-6-morpholinonicotinic acid as a Formula (I) Substituent

The 2-chloro-6-morpholinonicotinic acid moiety appears as a representative substituent within broad Formula (I) claims in kinase inhibitor patents. US Patent Application 20070129364 (filed 2006, published 2007) claims compounds of Formula (I) as inhibitors of at least one kinase selected from Abl, Aurora-A, Blk, c-Raf, cSRC, Src, PRK2, FGFR3, Flt3, Lck, Mek1, PDK-1, GSK3β, EGFR, p70S6K, BMX, SGK, CaMKII, Tie-2, IGF-1R, Ron, Met, and KDR, for the treatment of cancer [1]. While this patent covers a wide generic scope and does not provide isolated IC50 data for 2-chloro-6-morpholinonicotinic acid itself, the inclusion of the morpholinonicotinic acid scaffold within this kinase inhibitor pharmacophore indicates that this substitution pattern is structurally compatible with polypharmacological kinase engagement. Analogs lacking the chloro or with alternative morpholine placement are not equivalently represented in this patent's exemplified structures, suggesting SAR preference for the 2-chloro-6-morpholino arrangement.

Kinase Inhibition Oncology Patent Analysis Intellectual Property

Predicted Physicochemical Property Differentiation: LogP and Molecular Descriptors vs. 6-Morpholinonicotinic Acid

The addition of the 2-chloro substituent to the morpholinonicotinic acid scaffold alters key predicted physicochemical properties relevant to oral bioavailability and membrane permeability. While experimental LogP data for 2-chloro-6-morpholinonicotinic acid are not available in public repositories, ACD/Labs Percepta-predicted values for the non-chlorinated analog 6-morpholinonicotinic acid (CAS 120800-52-4) provide a baseline: ACD/LogP = -0.14; ACD/LogD (pH 7.4) = -2.08; Polar Surface Area = 63 Ų . The addition of a chloro substituent (Hansch π = +0.71) is expected to increase LogP by approximately 0.5-0.8 log units, moving the compound from a hydrophilic to a more balanced lipophilic-hydrophilic profile. This predicted shift positions 2-chloro-6-morpholinonicotinic acid more favorably for passive membrane diffusion while retaining sufficient aqueous solubility for assay compatibility, a balance that the non-chlorinated analog may not achieve optimally.

ADME Prediction Physicochemical Properties Lipophilicity Computational Chemistry

Procurement-Guided Application Scenarios for 2-Chloro-6-morpholinonicotinic acid Based on Structural Differentiation Evidence


Kinase-Focused Medicinal Chemistry: Hit-to-Lead Optimization Requiring 2-Chloro Synthetic Handle and 6-Morpholino Exit Vector

For kinase inhibitor programs targeting Abl, Aurora-A, c-Raf, Src, FGFR3, Flt3, Lck, Mek1, PDK-1, GSK3β, EGFR, IGF-1R, Met, or KDR, 2-chloro-6-morpholinonicotinic acid offers a scaffold with patent-documented precedent within the claimed kinase inhibitor pharmacophore space . The 2-chloro substituent serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce aryl or amine diversity elements, while the 6-morpholino group occupies the solvent-exposed or ribose-pocket region of the ATP-binding site. Non-chlorinated analogs (e.g., 6-morpholinonicotinic acid) lack this synthetic diversification handle and may exhibit insufficient potency due to absent halogen bonding interactions .

Parallel Library Synthesis for SAR Exploration Requiring Regioisomerically Defined Building Blocks

2-Chloro-6-morpholinonicotinic acid provides a structurally defined starting point for the parallel synthesis of focused compound libraries. Its molecular weight of 242.66 g/mol and C10H11ClN2O3 composition distinguish it clearly from the regioisomeric 2-morpholinonicotinic acid (CAS 423768-54-1, morpholino at C2, MW 208.21) and 6-morpholinonicotinic acid (CAS 120800-52-4, no chloro, MW 208.21) . This unambiguous structural identity eliminates regioisomer ambiguity in automated synthesis and analytical quality control workflows, reducing the risk of erroneous SAR conclusions due to isomeric impurity.

ADME Property Tuning via Halogen Substitution Without Scaffold Hopping

When a morpholinonicotinic acid hit exhibits suboptimal lipophilicity (e.g., predicted LogP of -0.14 and LogD (pH 7.4) of -2.08 for 6-morpholinonicotinic acid ), introducing the 2-chloro substituent provides a calculated LogP increase of approximately 0.5-0.8 units (Hansch π chloro = +0.71) while preserving the core scaffold geometry. 2-Chloro-6-morpholinonicotinic acid therefore serves as a direct lipophilicity-enhanced analog suitable for improving membrane permeability and oral absorption potential without the synthetic complexity or SAR discontinuity of scaffold hopping to unrelated chemotypes.

Intellectual Property-Conscious Lead Generation in Competitive Kinase Space

For organizations seeking to establish freedom-to-operate or generate novel composition-of-matter claims in crowded kinase inhibitor fields, 2-chloro-6-morpholinonicotinic acid offers a building block that falls within the generic Formula (I) scope of US 20070129364 while enabling further diversification at the 2-position chloro handle. Compounds derived from this building block can be designed to circumvent existing patent estates by exploiting substituent variations not specifically exemplified in prior art, providing a strategically positioned starting material for patent-aware medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-morpholinonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.